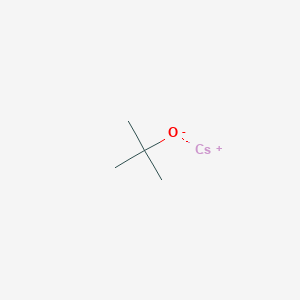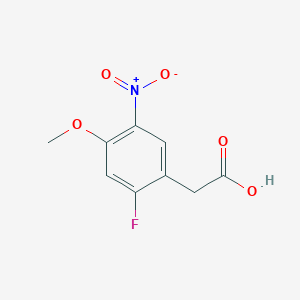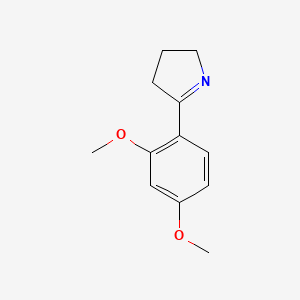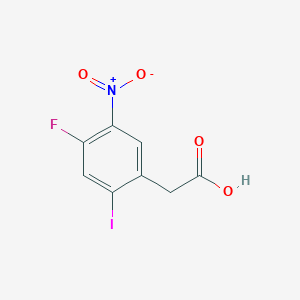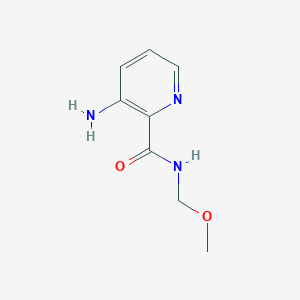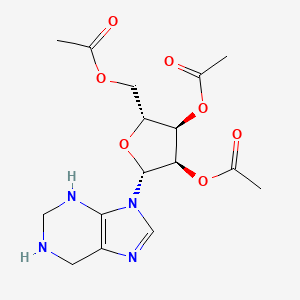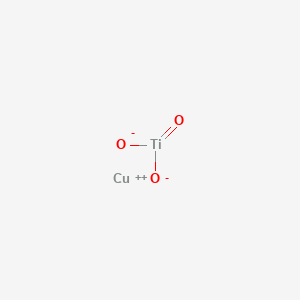
Copper(II)titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II)titanate, also known as copper titanate, is an inorganic compound with the chemical formula CuTiO3. This compound is known for its unique set of physical and chemical properties, which make it a subject of interest in various scientific and industrial applications. This compound belongs to a family of oxides and possesses an intricate, quasi-layered structure that results in significant consequences for its behavior in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(II)titanate can be synthesized using various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The most common method involves the solid-state reaction of copper oxide (CuO) and titanium dioxide (TiO2) at high temperatures. The reaction typically occurs at temperatures between 800°C and 1000°C:
CuO+TiO2→CuTiO3
In the sol-gel process, metal alkoxides or metal chlorides are used as precursors. These undergo hydrolysis and polycondensation reactions to form a gel, which is then calcined to produce this compound. The hydrothermal synthesis method involves reacting copper and titanium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves mixing copper oxide and titanium dioxide powders, followed by calcination at high temperatures to form the desired compound. This method allows for large-scale production and is widely used in the industry .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(II)titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of copper and titanium ions.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of copper or titanium ions with other metal ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products. Substitution reactions result in the formation of doped this compound compounds with modified properties .
Applications De Recherche Scientifique
Copper(II)titanate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems and as a component in biosensors.
Medicine: this compound is being explored for its potential use in medical devices and implants.
Industry: In the industrial sector, this compound is used in the production of ceramics, electronic components, and coatings.
Mécanisme D'action
The mechanism of action of copper(II)titanate is primarily related to its unique structure and the presence of copper and titanium ions. The compound’s quasi-layered structure allows for efficient electron transfer and interaction with other molecules. In catalytic applications, this compound facilitates redox reactions by providing active sites for electron transfer. In biological applications, the compound’s ability to interact with biological molecules enables its use in drug delivery and biosensing .
Comparaison Avec Des Composés Similaires
Copper(II)titanate can be compared with other similar compounds, such as calcium copper titanate (CaCu3Ti4O12) and barium titanate (BaTiO3). These compounds share some similarities in their structure and properties but also have distinct differences:
Calcium Copper Titanate (CaCu3Ti4O12): This compound has a similar perovskite structure and is known for its high dielectric constant.
Barium Titanate (BaTiO3): Barium titanate is another perovskite oxide with a high dielectric constant and ferroelectric properties. It is widely used in capacitors and other electronic components.
These comparisons highlight the unique properties of this compound and its potential for various applications.
Propriétés
Formule moléculaire |
CuO3Ti |
|---|---|
Poids moléculaire |
159.41 g/mol |
Nom IUPAC |
copper;dioxido(oxo)titanium |
InChI |
InChI=1S/Cu.3O.Ti/q+2;;2*-1; |
Clé InChI |
SJHFEDLCGQLKAM-UHFFFAOYSA-N |
SMILES canonique |
[O-][Ti](=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


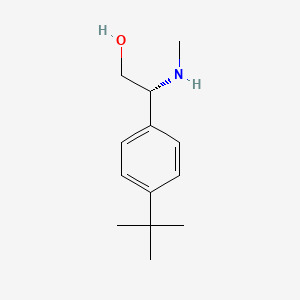
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
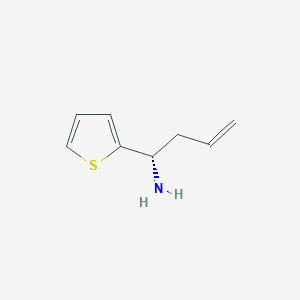
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
